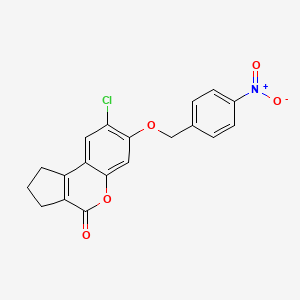![molecular formula C24H29N3O5S B11165263 1-(4-ethoxyphenyl)-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11165263.png)
1-(4-ethoxyphenyl)-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ETHOXYPHENYL)-5-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a piperidine sulfonyl group, and an ethoxyphenyl group
Preparation Methods
The synthesis of 1-(4-ETHOXYPHENYL)-5-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the pyrrolidine ring. The synthetic route often includes:
Cyclization Reactions: Formation of the pyrrolidine ring through cyclization of appropriate precursors.
Sulfonylation: Introduction of the piperidine sulfonyl group using sulfonyl chlorides in the presence of a base.
Ethoxylation: Addition of the ethoxy group to the phenyl ring using ethyl iodide or similar reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(4-ETHOXYPHENYL)-5-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert ketones to alcohols or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the sulfonyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-(4-ETHOXYPHENYL)-5-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ETHOXYPHENYL)-5-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
1-(4-ETHOXYPHENYL)-5-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine sulfonamides share structural similarities and may exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidinones, may have comparable chemical properties and reactivity.
The uniqueness of 1-(4-ETHOXYPHENYL)-5-OXO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H29N3O5S |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-5-oxo-N-(4-piperidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H29N3O5S/c1-2-32-21-10-8-20(9-11-21)27-17-18(16-23(27)28)24(29)25-19-6-12-22(13-7-19)33(30,31)26-14-4-3-5-15-26/h6-13,18H,2-5,14-17H2,1H3,(H,25,29) |
InChI Key |
IJABYCOZWQGHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


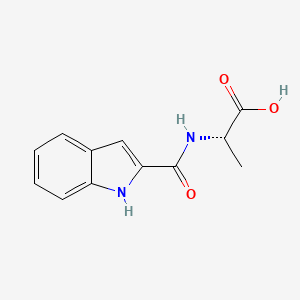
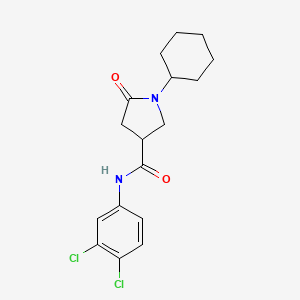
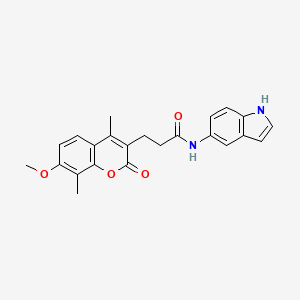

![N-(4-acetylphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165200.png)
![3,5-dimethyl-6-{3-[4-(methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-7H-furo[3,2-g]chromen-7-one](/img/structure/B11165202.png)
![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B11165210.png)
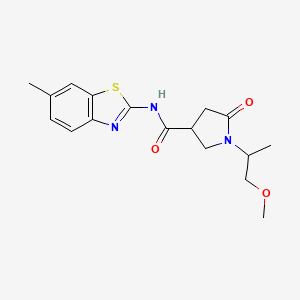
![N-(5-chloro-2-methylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11165217.png)
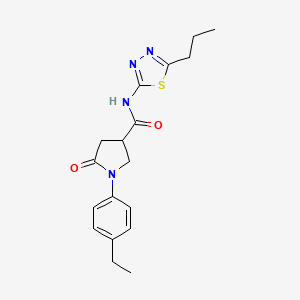
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11165231.png)
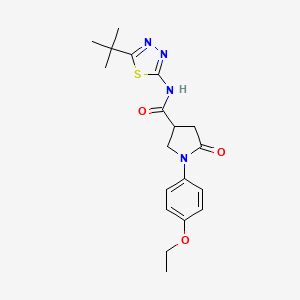
![5,6,7-trimethoxy-N-[(2S)-3-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]-1H-indole-2-carboxamide](/img/structure/B11165249.png)
